

What are the chemical properties of Erythromycin A enol ether?

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Compound of Interest

Compound Name: Erythromycin A enol ether

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Erythromycin A Enol Ether: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin A, a widely used macrolide antibiotic, is notoriously unstable in acidic environments, such as the stomach. This instability leads to its conversion into various degradation products, with **Erythromycin A enol ether** being a key intermediate. This technical guide provides an in-depth analysis of the chemical properties of **Erythromycin A enol ether**, including its structure, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization, along with a summary of its spectroscopic data, are presented. Furthermore, the degradation pathway of Erythromycin A, involving the enol ether, is elucidated through a logical diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of macrolide antibiotics.

Chemical Properties

Erythromycin A enol ether, also known as 8,9-anhydroerythromycin A 6,9-hemiketal, is a primary degradation product of Erythromycin A formed under acidic conditions.[1][2][3] This transformation involves an intramolecular cyclization where the C6-hydroxyl group attacks the



C9-ketone, resulting in the formation of a cyclic enol ether.[2][4] This structural rearrangement leads to a loss of antibacterial activity.[2][3][4]

Structure

Structurally, **Erythromycin A enol ether** consists of a central 14-membered bicyclic macrolide ring.[5] Attached to this core are two sugar moieties: α -L-cladinose and β -D-desosamine.[5] The formation of the enol ether introduces a double bond within the bicyclic system.

Stability and Reactivity

Erythromycin A enol ether is a key intermediate in the acid-catalyzed degradation of Erythromycin A.[6][7] In acidic aqueous solutions, it exists in equilibrium with Erythromycin A and another degradation product, anhydroerythromycin A.[6][7][8] The degradation process is subject to both general and specific acid catalysis.[7] It has been shown that the formation of the enol ether is a reversible step.[7] Furthermore, Erythromycin A enol ether can undergo a facile translactonization to a ring-contracted enol ether, particularly when refluxed in methanol with ammonium hydroxide.[9]

Physicochemical Data

A summary of the key physicochemical properties of **Erythromycin A enol ether** is provided in the table below.

Property	Value	Reference
Molecular Formula	C37H65NO12	[1][3][4][10]
Molecular Weight	715.91 g/mol	[1][3][4][10]
CAS Number	33396-29-1	[1][4][10]
Appearance	White to off-white solid	
Melting Point	133-138 °C	[11][12]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.	[2][4]



Spectroscopic Data

The structural elucidation of **Erythromycin A enol ether** has been extensively carried out using various spectroscopic techniques.

Spectroscopic Data	Description	Reference
¹ H NMR	Full assignments of the proton NMR spectra in CD ₃ OD, CDCl ₃ , and buffered D ₂ O have been reported, confirming the structure.	[11][12][13]
¹³ C NMR	Complete assignments of the carbon-13 NMR spectra in CD ₃ OD and CDCl ₃ have been achieved.	[9][11][12][13]
Mass Spectrometry (MS)	LC-MS data shows a precursor ion [M+H] ⁺ at m/z 716.463.	[10]
Infrared (IR) Spectroscopy	IR spectral data is available and has been used for characterization.	[9][13]

Experimental Protocols Synthesis of Erythromycin A Enol Ether

A common method for the preparation of **Erythromycin A enol ether** involves the acid-catalyzed degradation of Erythromycin A.[11][12]

Procedure:

- Dissolve Erythromycin A in a suitable solvent, such as methanol containing a catalytic amount of a weak acid like acetic acid.
- Reflux the solution for a specified period (e.g., 4 hours) to facilitate the conversion to a mixture of **Erythromycin A enol ether** and anhydroerythromycin A.[9]



- The reaction can be monitored by techniques such as HPLC.
- Upon completion, the acid is neutralized.
- The product, **Erythromycin A enol ether**, can then be isolated and purified using chromatographic techniques. A reported yield is 68%.[11][12]

Synthesis of Erythromycin A Lactam Enol Ether

A lactam analog of **Erythromycin A enol ether** has been synthesized, showing superior gastrointestinal stimulatory activity.[9]

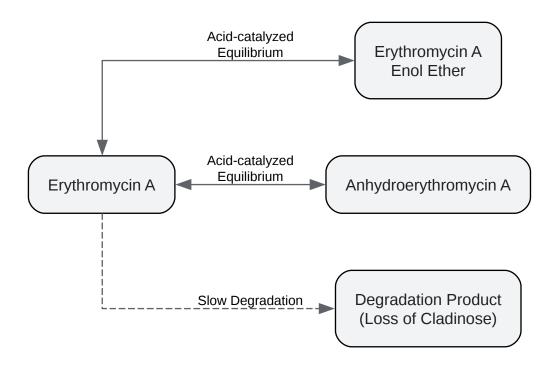
Two-Step Reaction Sequence:

- Formation of Ring-Contracted Enol Ether: Erythromycin A is first converted to its ringcontracted enol ether. This is achieved by refluxing a methanol solution of Erythromycin A with acetic acid, followed by neutralization with ammonium hydroxide and continued reflux.
 [9]
- Conversion to Lactam: The ring-contracted enol ether is then converted to the lactam analog. This involves a sequence of reactions including dehydration to an epoxide, followed by nucleophilic ring-opening with ammonia.[9] This process yields the macrolactam analog in a 75% overall yield from the ring-contracted enol ether.[9]

Degradation Pathway of Erythromycin A

The degradation of Erythromycin A in acidic conditions is a complex process. The currently accepted model suggests an equilibrium between Erythromycin A, **Erythromycin A enol ether**, and anhydroerythromycin A.[6][7] The ultimate degradation pathway is believed to be the slow loss of the cladinose sugar from Erythromycin A.[6]





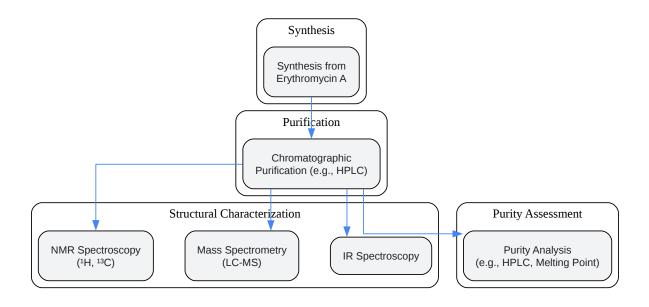
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Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Logical Workflow for Characterization

The characterization of **Erythromycin A enol ether** typically follows a structured experimental workflow to confirm its identity and purity.





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Caption: Experimental workflow for the synthesis and characterization of **Erythromycin A enol ether**.

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